Cas no 2171656-50-9 (3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
- 3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
- 2171656-50-9
- EN300-1502865
-
- Inchi: 1S/C25H30N2O5/c1-4-22(24(30)27(5-2)16(3)14-23(28)29)26-25(31)32-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-22H,4-5,14-15H2,1-3H3,(H,26,31)(H,28,29)
- InChI Key: ZZOKCLKSPSPDGK-UHFFFAOYSA-N
- SMILES: O(C(NC(CC)C(N(CC)C(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 438.21547206g/mol
- Monoisotopic Mass: 438.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 10
- Complexity: 647
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 95.9Ų
3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1502865-0.05g |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171656-50-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1502865-0.1g |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171656-50-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1502865-0.25g |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171656-50-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1502865-0.5g |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171656-50-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1502865-1.0g |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171656-50-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1502865-2.5g |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171656-50-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1502865-5.0g |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171656-50-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1502865-10.0g |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171656-50-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1502865-50mg |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171656-50-9 | 50mg |
$587.0 | 2023-09-27 | ||
| Enamine | EN300-1502865-100mg |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171656-50-9 | 100mg |
$615.0 | 2023-09-27 |
3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
Comprehensive Guide to 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9)
3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are essential building blocks in solid-phase peptide synthesis (SPPS). Its unique structure, featuring an ethyl group and a butanoic acid moiety, makes it valuable for designing peptides with specific properties.
The Fmoc-protecting group in 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9) plays a critical role in peptide chemistry. It provides stability during synthesis while allowing for selective deprotection under mild basic conditions. Researchers often search for Fmoc-amino acid derivatives like this compound to enhance peptide stability, solubility, and bioactivity. The growing interest in therapeutic peptides and drug discovery has increased demand for high-quality Fmoc-protected building blocks.
One of the key applications of 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9) is in the development of peptide-based drugs. With the rise of personalized medicine and biologics, this compound serves as a crucial intermediate for creating modified peptides with improved pharmacokinetic properties. Its butanoic acid tail can be utilized for conjugation or further functionalization, making it a versatile tool for researchers exploring targeted drug delivery systems.
The synthesis and handling of 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9) require expertise in organic chemistry techniques. Proper storage conditions (typically at -20°C under inert atmosphere) are essential to maintain its stability. Many researchers inquire about the solubility characteristics of this compound, which is generally soluble in polar organic solvents like DMF or DMSO but has limited solubility in water.
In the context of green chemistry trends, there's growing interest in optimizing the synthesis of Fmoc-protected amino acids like 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9) to reduce environmental impact. Researchers are exploring catalyst-free reactions and biodegradable protecting groups as alternatives, though Fmoc remains the gold standard for many applications due to its reliability and well-established removal protocols.
The market for specialty amino acid derivatives including 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9) has seen steady growth, driven by expanding research in peptide therapeutics, bioconjugation, and material science. Quality control parameters such as HPLC purity, chiral purity, and moisture content are critical considerations for end-users, especially in pharmaceutical applications where stringent specifications must be met.
Recent advancements in automated peptide synthesis have increased the demand for reliable Fmoc-amino acid building blocks like 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9). The compound's compatibility with continuous flow chemistry systems makes it particularly valuable for high-throughput peptide production. Researchers frequently search for information about coupling efficiency and side reactions when using this derivative in automated synthesizers.
From a regulatory perspective, 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9) is primarily used in research settings and is not currently classified as a controlled substance. However, proper material safety data sheets (MSDS) should always be consulted before handling. The compound's applications in diagnostic reagent development and biomarker research have attracted attention from the life sciences community.
Looking forward, innovations in peptide drug design and bioconjugation techniques will likely drive further interest in specialized amino acid derivatives such as 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171656-50-9). Its unique structural features offer opportunities for creating peptide hybrids and multifunctional biomolecules with tailored properties for specific applications in medicine and biotechnology.
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